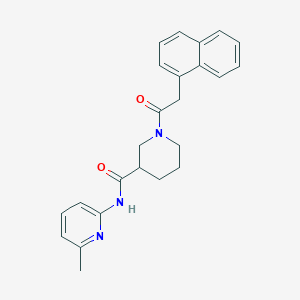
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide, also known as BBAQ, is a chemical compound that has been studied for its potential use in scientific research. BBAQ is a fluorescent molecule that has been used as a probe for detecting protein-protein interactions and monitoring protein conformational changes.
Wirkmechanismus
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is a fluorescent molecule that binds to specific amino acid residues in proteins. The fluorescence of this compound changes when it binds to a protein, which allows researchers to monitor protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. This compound is a non-toxic molecule that has been used in cell-based assays and animal studies without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide in lab experiments is its ability to monitor protein-protein interactions and protein conformational changes in real-time. This compound is a non-toxic molecule that can be used in cell-based assays and animal studies without any adverse effects. However, one of the limitations of using this compound is its low yield during synthesis, which can be a limiting factor for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide. One of the future directions is to develop more efficient synthesis methods for this compound to increase its yield. Another future direction is to study the interaction between this compound and other proteins involved in different diseases. This compound can also be used to study protein-protein interactions in living cells, which can provide more insights into the mechanisms of diseases. Additionally, this compound can be modified to improve its properties, such as its binding affinity and selectivity for specific amino acid residues in proteins.
Synthesemethoden
The synthesis of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolin-8-ylamine, which is then reacted with 2-bromoacetophenone to form 2-(quinolin-8-yl)acetophenone. The next step involves the reaction of 2-(quinolin-8-yl)acetophenone with tert-butylamine and paraformaldehyde to form this compound (this compound). The overall yield of this compound synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has been used in various scientific research applications. One of the main applications of this compound is as a probe for detecting protein-protein interactions. This compound has been used to study the conformational changes of proteins such as alpha-synuclein, which is involved in Parkinson's disease. This compound has also been used to study the interaction between p53 and MDM2, which is involved in cancer.
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2,3)21-25-17-13-16(9-10-18(17)27-21)24-19(26)12-15-7-4-6-14-8-5-11-23-20(14)15/h4-11,13H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGNLOJGZEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![2-pyridin-3-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551355.png)
![5-[[4-Methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7551369.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
